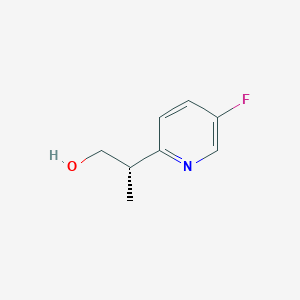

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(5-fluoropyridin-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-6(5-11)8-3-2-7(9)4-10-8/h2-4,6,11H,5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZAHLVLJLORKI-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=NC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=NC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Enantioselective Production of 2s 2 5 Fluoropyridin 2 Yl Propan 1 Ol

Strategies for Asymmetric Construction of the Chiral Propanol (B110389) Moiety

The key challenge in synthesizing (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol lies in the stereoselective formation of the chiral center. Several powerful strategies have been developed to achieve this, primarily revolving around the asymmetric reduction of a prochiral ketone precursor or the use of chiral auxiliaries to direct the stereochemical outcome.

A highly efficient and atom-economical approach to chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, (5-Fluoropyridin-2-yl)propan-2-one. This transformation can be achieved through catalytic asymmetric hydrogenation, transfer hydrogenation, or biocatalytic methods, each offering distinct advantages.

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. These methods typically employ transition metal complexes with chiral ligands. Ruthenium and rhodium-based catalysts are particularly prevalent and have shown high efficacy in the reduction of various ketones, including heteroaromatic ones.

For the asymmetric hydrogenation of pyridyl ketones, chiral Ru-BINAP and related systems are often utilized. The mechanism involves the coordination of the ketone to the chiral metal center, followed by the stereoselective transfer of hydrogen from H₂ gas. Asymmetric transfer hydrogenation, on the other hand, uses a hydrogen donor like isopropanol (B130326) or formic acid in place of molecular hydrogen, which can be more convenient for laboratory-scale synthesis. Chiral ruthenium complexes with ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are effective for this purpose. High enantioselectivities (ee) are often achieved under mild reaction conditions.

Table 1: Examples of Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation for Analogs of (5-Fluoropyridin-2-yl)propan-2-one

| Catalyst/Ligand | Substrate | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| RuCl₂[(R)-BINAP][(R)-DAIPEN] | 2-Acetylpyridine | H₂ (10 atm) | Methanol | 30 | >99 | 98 (R) |

| [RuCl(p-cymene)((S,S)-TsDPEN)] | Acetophenone | Isopropanol | Isopropanol | 28 | 95 | 97 (R) |

| Ir-f-amphox complex | Pyridyl Ketones | Isopropanol | Isopropanol | RT | High | up to 99 |

This table presents data for analogous reactions due to the lack of specific published data for (5-Fluoropyridin-2-yl)propan-2-one.

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional enantioselectivity. These enzymes often operate under mild conditions (ambient temperature and neutral pH) and can be used as isolated enzymes or within whole-cell systems.

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or engineered E. coli, offers the advantage of in situ cofactor regeneration (typically NADPH or NADH), which is essential for the reductase activity. Screening of KRED libraries against the target substrate, (5-Fluoropyridin-2-yl)propan-2-one, can identify enzymes that produce the desired (S)-enantiomer with high conversion and enantiomeric excess.

Table 2: Biocatalytic Reduction of Prochiral Ketones using Ketoreductases

| Biocatalyst | Substrate | Co-substrate | Solvent | Conversion (%) | ee (%) | Product Configuration |

| KRED-NADH-023 | 2-Acetylpyridine | Isopropanol | Buffer/IPA | >99 | >99 | (S) |

| Lactobacillus kefir ADH | 2-Chloroacetophenone | Isopropanol | Buffer/IPA | >99 | >99 | (S) |

| Engineered KRED | Substituted Acetophenones | Glucose | Buffer | High | >99 | (S) or (R) |

This table illustrates the potential of ketoreductases for the synthesis of chiral alcohols, with data from similar substrates.

Another established strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, an Evans oxazolidinone auxiliary could be acylated with a derivative of 5-fluoropyridine-2-acetic acid. Subsequent diastereoselective alkylation with a methylating agent would introduce the methyl group at the alpha position with high stereocontrol. Finally, reductive removal of the auxiliary would yield the target chiral alcohol. Similarly, pseudoephedrine can serve as a versatile chiral auxiliary for the asymmetric alkylation of amide enolates.

Chiral ligands can also be employed to mediate stereoselective additions to carbonyl groups. For example, the addition of a methyl group to 2-(5-fluoropyridin-2-yl)acetaldehyde (B13013645) could be controlled by a chiral ligand complexed to an organometallic reagent.

Chemoenzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysis in a single pot, leading to more efficient and sustainable synthetic routes. For the synthesis of the target compound, a potential chemoenzymatic cascade could involve an initial chemical step to form a key intermediate, followed by a biocatalytic step to introduce the chirality. For instance, a chemical reaction could be used to synthesize the prochiral ketone, (5-Fluoropyridin-2-yl)propan-2-one, which is then reduced in situ by a ketoreductase to the desired (S)-alcohol.

Enantioselective Reduction of Prochiral Ketone Precursors (e.g., (5-Fluoropyridin-2-yl)propan-2-one)

Functionalization and Derivatization of the 5-Fluoropyridine Core

The 5-fluoropyridine core is a key structural motif, and its functionalization can be crucial for both the synthesis of the target molecule and for creating derivatives for further applications. The fluorine atom influences the electronic properties of the pyridine (B92270) ring, making it more susceptible to nucleophilic aromatic substitution.

Late-stage functionalization of the pyridine ring can be a powerful strategy. For instance, C-H activation methods could be employed to introduce substituents at specific positions. Furthermore, the 2-position of the pyridine ring can be functionalized through lithiation followed by reaction with an electrophile. This allows for the introduction of the propanol side chain or its precursor. Derivatization of the 5-fluoropyridine core could involve nucleophilic aromatic substitution of the fluorine atom, although this typically requires harsh conditions. More commonly, other positions on the ring can be functionalized to modulate the properties of the final molecule.

Regioselective Halogenation and Fluorination Strategies

The introduction of a fluorine atom at the C-5 position of the pyridine ring is a critical step that significantly influences the molecule's properties. Achieving this regioselectivity is non-trivial and often serves as a foundational part of the synthesis.

One direct approach is the C-H fluorination of a pre-existing pyridine scaffold. orgsyn.org For instance, methods using silver(II) fluoride (B91410) (AgF₂) have been developed for the site-selective fluorination of pyridines at the C-2 position, adjacent to the nitrogen. orgsyn.org While this highlights a C-H activation strategy, achieving C-5 fluorination often requires alternative tactics, such as building the ring from fluorinated precursors or employing multi-step sequences on the pyridine N-oxide. nih.govnih.gov

Halogenation of pyridine N-oxides provides a versatile entry point to various halo-substituted pyridines. nih.gov These intermediates can then undergo nucleophilic substitution to introduce the desired fluorine atom. The choice of halogenating agent and reaction conditions is crucial for directing the halogen to the desired position. A general representation of such strategies is the halogenation of pyridine N-oxides followed by displacement. nih.gov

Table 1: Comparison of Selected Pyridine Fluorination Strategies

| Method | Fluorinating Agent | Typical Position | Substrate | Key Features |

|---|---|---|---|---|

| Direct C-H Fluorination | AgF₂ | C-2 | 2-Arylpyridines | High site-selectivity for the position adjacent to nitrogen. orgsyn.org |

| From N-Oxides | POCl₃ then KF | C-2, C-4 | Pyridine N-Oxides | A two-step sequence often used for chloro- and subsequently fluoro-pyridines. nih.gov |

Directed Ortho Metalation (DoM) Methodologies and Subsequent Functionalization

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. chem-station.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. organic-chemistry.orgbaranlab.org In the context of a 5-fluoropyridine system, the pyridine nitrogen itself can act as a directing group, guiding metalation to the C-6 position. The fluorine atom can also exert a moderate directing effect. organic-chemistry.org

Once the ortho-lithiated species is formed, it can be reacted with a variety of electrophiles to build the desired side chain. organic-chemistry.org For the synthesis of this compound, a plausible DoM strategy would involve the metalation of a 5-fluoropyridine derivative at the C-2 position, followed by quenching with a chiral electrophile or a prochiral ketone.

A hypothetical DoM sequence could be:

Protection of a suitable 5-fluoropyridine precursor if necessary.

Directed lithiation at the C-2 position using a strong base like n-butyllithium (n-BuLi), often in the presence of an additive like TMEDA. baranlab.org

Reaction of the lithiated intermediate with a chiral epoxide, such as (S)-propylene oxide, or with acetaldehyde (B116499) followed by enantioselective reduction or kinetic resolution of the resulting racemic alcohol. nih.gov

The strength and nature of the DMG are critical for the success and regioselectivity of the metalation. baranlab.org

Table 2: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| Strength | DMG Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |

| Moderate | -OMe, -F, -NR₂ |

| Weak | -Ph, -Cl |

Data sourced from general principles of DoM chemistry. organic-chemistry.orgbaranlab.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings, such as pyridines. nih.govmasterorganicchemistry.com The reaction is particularly efficient when strong electron-withdrawing groups are present on the ring and when a good leaving group (typically a halogen) is positioned at an activated site (ortho or para to the ring nitrogen). nih.govnih.gov

For this synthesis, an SNAr reaction on a 2,5-dihalopyridine precursor is a highly viable strategy. For instance, starting with 2-chloro-5-fluoropyridine (B44960) or 2-bromo-5-fluoropyridine (B41290), the halogen at the C-2 position is highly activated towards displacement. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, demonstrating the high reactivity of fluorine as a leaving group in SNAr on pyridines. nih.gov

An enantioselective approach could involve the reaction of 2-bromo-5-fluoropyridine with a chiral nucleophile that already contains the propan-1-ol backbone or a precursor to it. Alternatively, a Grignard reagent or other organometallic species could be used to displace the C-2 halogen, followed by steps to elaborate the chiral alcohol. Microwave heating has been shown to dramatically decrease reaction times for SNAr reactions on halopyridines. lookchem.com

Table 3: Relative Reactivity of 2-Halopyridines in SNAr with Oxygen Nucleophiles

| Leaving Group | Relative Reactivity Order |

|---|---|

| F | > Cl > Br > I |

This trend is observed for reactions with charged, localized nucleophiles where the high electronegativity of fluorine accelerates the initial nucleophilic attack. nih.govlookchem.com

Convergent and Divergent Synthetic Pathways for this compound

Approaches Involving Pre-functionalized Pyridine Scaffolds

This is a common and often more practical approach, where a suitably substituted pyridine ring is synthesized first, followed by the attachment and modification of the side chain. nih.gov A typical sequence would start with a commercially available or readily synthesized 5-fluoropyridine derivative, such as 2-bromo-5-fluoropyridine. researchgate.net

Key reactions for building the side chain from this scaffold include:

Metal-halogen exchange followed by alkylation: Reaction of 2-bromo-5-fluoropyridine with an organolithium reagent to form 5-fluoro-2-lithiopyridine, which is then reacted with a chiral electrophile.

Palladium-catalyzed cross-coupling: Reactions like Suzuki or Negishi coupling to attach a carbon framework that can be subsequently converted to the desired chiral alcohol.

Grignard reaction: Formation of a Grignard reagent from 2-bromo-5-fluoropyridine and subsequent reaction with a chiral aldehyde. The addition of Grignard reagents to pyridine N-oxides is another established method for introducing alkyl substituents at the C-2 position. organic-chemistry.org

Approaches Involving Alkyl Chain Assembly with Subsequent Pyridine Annulation

In this less common but powerful strategy, the chiral (2S)-propan-1-ol side chain, or a more complex precursor containing it, is constructed first. The 5-fluoropyridine ring is then formed in a later step through a cyclization or annulation reaction.

This approach offers the advantage of establishing the critical stereocenter early from a chiral pool starting material or via an asymmetric reaction on an acyclic substrate. Various methods for pyridine synthesis could be adapted for this purpose, such as:

Rhodium-catalyzed coupling: Coupling of α,β-unsaturated oximes with alkenes can provide substituted pyridines, offering a potential route if the chiral side chain can be incorporated into one of the starting materials. nih.gov

Ring-opening/closing cascades: Isoxazole precursors can undergo ring-opening and closing cascade reactions to form functionalized pyridines. researchgate.net

Condensation reactions: Classic pyridine syntheses, like the Hantzsch synthesis, involve the condensation of β-dicarbonyl compounds with an aldehyde and ammonia, which could potentially be adapted. organic-chemistry.org

Reaction Optimization and Process Intensification Studies in the Synthesis of this compound

Optimizing the synthesis of a specific, high-value compound like this compound is crucial for its practical application, aiming to improve yield, purity, enantioselectivity, and cost-effectiveness.

Key areas for optimization include:

Catalyst Selection and Loading: In cross-coupling or asymmetric reactions, screening different ligands, metal precursors, and reducing catalyst loading can significantly impact efficiency and cost.

Solvent and Temperature Effects: The choice of solvent can dramatically influence reaction rates and selectivity, particularly in SNAr and DoM reactions. lookchem.com Precise temperature control is essential for managing exothermic reactions and preventing side product formation.

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants, bases, and additives is critical to maximize conversion and minimize waste.

Process Intensification: The use of technologies like flow chemistry can offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and scalability compared to traditional batch processing. As noted previously, microwave-assisted synthesis can drastically reduce reaction times for key steps like SNAr. lookchem.com

Dynamic kinetic resolution (DKR) represents an advanced optimization strategy for producing a single enantiomer. nih.gov In a DKR process, a racemic starting material is subjected to a resolution process in the presence of a catalyst that epimerizes the undesired enantiomer, allowing for a theoretical yield of 100% of the desired product. nih.gov This could be applied to a racemic mixture of 2-(5-Fluoropyridin-2-yl)propan-1-ol.

Chemical Reactivity and Transformation Studies of 2s 2 5 Fluoropyridin 2 Yl Propan 1 Ol

Transformations of the Chiral Hydroxyl Group

The primary alcohol moiety in (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a versatile functional group that can undergo numerous stereospecific transformations. The adjacent chiral center dictates the stereochemical outcome of these reactions, making it a valuable synthon in asymmetric synthesis.

Stereospecific Derivatizations (e.g., Esterification, Etherification)

The hydroxyl group can be readily derivatized through esterification and etherification reactions. These transformations are crucial for protecting the alcohol functionality during subsequent synthetic steps or for modifying the molecule's physicochemical properties.

Esterification: The reaction of the alcohol with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a catalyst, yields the corresponding esters. These reactions generally proceed without affecting the stereochemistry at the C2 position. The modification of secondary metabolite compounds through esterification is a common strategy to enhance their biological activity or improve properties like solubility and stability. medcraveonline.com

Etherification: The formation of ethers can be achieved under various conditions, such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. This process also retains the stereochemical integrity of the chiral center.

Oxidation to Carbonyl Compounds and Subsequent Reductions

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, (2S)-2-(5-Fluoropyridin-2-yl)propanal. Careful selection of the oxidizing agent is necessary to prevent over-oxidation to the carboxylic acid. chemguide.co.uklibretexts.org

Primary alcohols can be oxidized to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC) or by employing controlled oxidation conditions with agents such as sodium or potassium dichromate(VI) acidified with dilute sulfuric acid, where the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.ukphysicsandmathstutor.com If the reaction is heated under reflux with an excess of the oxidizing agent, the primary alcohol will be fully oxidized to the corresponding carboxylic acid, (2S)-2-(5-fluoropyridin-2-yl)propanoic acid. chemguide.co.ukphysicsandmathstutor.com

The resulting aldehyde can then be stereoselectively reduced back to the primary alcohol using various reducing agents, a process that can be used to introduce isotopic labels or to test the stereochemical purity of the compound.

| Transformation | Reagents and Conditions | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | (2S)-2-(5-Fluoropyridin-2-yl)propanal |

| Oxidation to Carboxylic Acid | KMnO₄ or K₂Cr₂O₇/H₂SO₄, heat under reflux | (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid |

| Reduction of Aldehyde | NaBH₄, CH₃OH or LiAlH₄, Et₂O | This compound |

Substitution Reactions with Retention or Inversion of Configuration

The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate, mesylate, or halide, to undergo nucleophilic substitution. The mechanism of the subsequent substitution reaction, either Sₙ1 or Sₙ2, determines the stereochemical outcome.

Sₙ2 Reactions: When a primary alcohol is converted to a good leaving group (e.g., a tosylate) and reacted with a strong nucleophile, the reaction typically proceeds via an Sₙ2 mechanism. This results in an inversion of the configuration at the chiral center.

Sₙ1 Reactions: While less common for primary systems, if a stable carbocation can be formed, an Sₙ1 pathway may occur, leading to a racemic mixture of products. However, for a primary substrate like this, the Sₙ2 pathway is strongly favored. chemguide.co.uk

Reactivity of the 5-Fluoropyridine Heterocycle

The 5-fluoropyridine ring possesses a distinct reactivity pattern influenced by the electronegative nitrogen atom and the fluorine substituent. The nitrogen atom generally deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) on Related Halogenated Pyridines

The carbon-fluorine bond is generally strong; however, the halogen atom on a pyridine (B92270) ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides, bromides, and iodides are more common substrates, fluorinated pyridines can also undergo these transformations under specific conditions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) and is widely used for creating biaryl structures. nih.govmdpi.com While C-F bond activation is challenging, it has been reported for sulfonyl fluorides. scholaris.caclaremont.edu More commonly, other halides on the pyridine ring are used for this transformation. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is typically conducted under mild conditions and tolerates a wide range of functional groups. soton.ac.ukorganic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. nih.govrug.nl

The table below summarizes typical conditions for these reactions on related aryl halides, which can be adapted for fluoropyridine substrates.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, CsF | Dioxane/H₂O, DME | 65-100 °C |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | Room Temp. to 70 °C |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos, BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. youtube.com This reaction is favored at the 2- and 4-positions because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitrogen atom. stackexchange.com The presence of the fluorine at C5, an electron-withdrawing group, further activates the ring towards nucleophilic attack. The fluorine itself can serve as a leaving group in SₙAr reactions, a process accelerated by the presence of other electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

Mechanistic Investigations of Key Transformations Involving this compound

Mechanistic investigations of key transformations involving this compound are not available in the current body of scientific literature. While the mechanisms of fundamental reactions that the alcohol and fluoropyridine moieties can undergo are well-established in organic chemistry, specific studies tailored to this compound, including kinetic and computational analyses, have not been published.

Stereochemical Stability and Epimerization Studies of the Chiral Center

Dedicated studies on the stereochemical stability and the potential for epimerization of the chiral center in this compound are absent from the scientific literature. The chiral center is a secondary alcohol, and its stability is generally expected to be high under neutral and mild acidic or basic conditions.

Epimerization would require a mechanism to temporarily break one of the bonds to the stereocenter and reform it in the opposite configuration. For a secondary alcohol, this could potentially occur via oxidation to the corresponding ketone followed by stereoselective or non-stereoselective reduction. However, without the presence of such reagents, the stereocenter is considered stable. Racemization of benzylic alcohols can be catalyzed by acids, proceeding through a carbocation intermediate. While the chiral center in the target molecule is adjacent to a pyridine ring (a heteroaromatic system), which can also stabilize an adjacent positive charge, specific studies on the propensity of this compound to undergo such epimerization are not documented.

Advanced Spectroscopic and Analytical Methodologies for 2s 2 5 Fluoropyridin 2 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds, specialized NMR methods are employed to assign the absolute configuration and determine enantiomeric excess.

High-resolution NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei such as ¹H (proton), ¹³C, and ¹⁹F.

¹H NMR Spectroscopy : The proton NMR spectrum of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol provides information on the number of different types of protons and their connectivity. The pyridine (B92270) ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the fluorine substituent. The protons of the propan-1-ol side chain will appear at higher field. The exchangeable hydroxyl proton signal can be confirmed by adding D₂O to the sample, which causes the peak to disappear. docbrown.info

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. docbrown.info The carbon atoms of the 5-fluoropyridin-2-yl moiety will resonate in the downfield region (δ 110-165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond ¹³C-¹⁹F coupling constant. The carbons of the propan-1-ol side chain will appear in the upfield region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and powerful tool for analysis. nih.gov The spectrum will show a single resonance for the fluorine atom on the pyridine ring. The chemical shift is highly sensitive to the electronic environment, providing a unique fingerprint for the molecule. alfa-chemistry.com The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it particularly useful for purity analysis and in studies involving chiral derivatizing agents. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus/Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | Pyridine H-3 | ~7.5 - 7.7 | ddd (J ≈ 9, 3, 0.5 Hz) |

| Pyridine H-4 | ~7.3 - 7.5 | ddd (J ≈ 9, 7, 3 Hz) | |

| Pyridine H-6 | ~8.2 - 8.4 | d (J ≈ 3 Hz) | |

| CH (propanol) | ~3.0 - 3.2 | m | |

| CH₂ (propanol) | ~3.6 - 3.8 | m | |

| CH₃ (propanol) | ~1.2 - 1.4 | d (J ≈ 7 Hz) | |

| OH (propanol) | Variable (e.g., ~2.0-4.0) | br s | |

| ¹³C NMR | Pyridine C-2 | ~160 - 163 | d (J ≈ 4 Hz) |

| Pyridine C-3 | ~122 - 125 | d (J ≈ 5 Hz) | |

| Pyridine C-4 | ~135 - 138 | d (J ≈ 20 Hz) | |

| Pyridine C-5 | ~155 - 158 | d (J ≈ 250 Hz) | |

| Pyridine C-6 | ~145 - 148 | d (J ≈ 15 Hz) | |

| CH (propanol) | ~40 - 43 | s | |

| CH₂ (propanol) | ~68 - 71 | s | |

| CH₃ (propanol) | ~18 - 21 | s | |

| ¹⁹F NMR | Pyridine F-5 | ~ -115 to -125 | m |

Since enantiomers have identical NMR spectra in an achiral solvent, chiral auxiliaries are required to induce diastereomeric non-equivalence, which allows for their differentiation and quantification by NMR. stackexchange.com

Chiral Solvating Agents (CSAs) : CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.org This interaction leads to different magnetic environments for the corresponding nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. researchgate.net The relative integration of these signals directly corresponds to the enantiomeric ratio. For alcohols, common CSAs include chiral metal complexes and host-guest systems. acs.orgdoaj.org

Chiral Derivatizing Agents (CDAs) : CDAs react with the analyte to form stable, covalent diastereomeric adducts. chiralpedia.com The hydroxyl group of this compound is a suitable site for derivatization. A widely used method is the Mosher's acid analysis, where the alcohol is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.govspringernature.com The resulting diastereomeric Mosher esters exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. springernature.comumn.edu By comparing the chemical shift differences (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be determined. stackexchange.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₀FNO, Molecular Weight: 155.17 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z = 155.

Common fragmentation pathways for this molecule under electron impact (EI) ionization would likely include:

Alpha-cleavage : The bond between the carbon bearing the hydroxyl group and the pyridine ring is a likely point of cleavage.

Loss of small molecules : Fragmentation often involves the loss of stable neutral molecules. For an alcohol, the loss of a water molecule (H₂O, 18 Da) to give a fragment at m/z = 137 is a common pathway. libretexts.org

Benzylic-type cleavage : Cleavage of the C-C bond adjacent to the pyridine ring can result in the formation of a stable pyridinylmethyl-type cation. A prominent peak would be expected from the loss of the •CH₂OH radical (31 Da), resulting in an ion at m/z = 124. docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 155 | [M]⁺ | [C₈H₁₀FNO]⁺ | Molecular Ion |

| 140 | [M - CH₃]⁺ | [C₇H₇FNO]⁺ | Loss of a methyl radical |

| 137 | [M - H₂O]⁺ | [C₈H₈FN]⁺ | Loss of water |

| 124 | [M - CH₂OH]⁺ | [C₇H₇FN]⁺ | Loss of hydroxymethyl radical (alpha-cleavage) |

| 96 | [C₅H₃FN]⁺ | [C₅H₃FN]⁺ | Fragment of the 5-fluoropyridine ring |

Chiral Chromatography for Enantiomeric Purity Analysis (e.g., HPLC, GC)

Chiral chromatography is the most widely used method for separating enantiomers and determining enantiomeric purity. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) : For a polar molecule like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective. nih.govnih.gov These phases can be used in normal-phase, reversed-phase, or polar organic modes. The separation mechanism involves interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com

Gas Chromatography (GC) : Chiral GC is also a powerful technique for the enantiomeric analysis of volatile compounds like alcohols. gcms.cz The alcohol can be analyzed directly or after derivatization to form a more volatile ester or ether. nih.gov Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives. mdpi.com These cyclic oligosaccharides have a chiral cavity that allows for enantioselective inclusion complexation. gcms.cz

Circular Dichroism (CD) and Optical Rotation for Chiral Characterization

Chiroptical methods measure the differential interaction of chiral molecules with polarized light.

Optical Rotation : A chiral compound rotates the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical property of an enantiomer. For this compound, a non-zero specific rotation would be expected. Its enantiomer, (2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol, would exhibit a specific rotation of equal magnitude but opposite sign. This measurement confirms the presence of a single enantiomer but does not typically provide structural information on its own.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often by comparison with theoretical calculations or spectra of related compounds of known configuration. The fluoropyridinyl chromophore in the molecule is expected to produce a characteristic CD spectrum.

X-ray Crystallography of Co-crystals and Solid-State Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. While obtaining a suitable single crystal of the alcohol itself can be challenging, forming a co-crystal or a solid-state derivative can facilitate crystallization.

By reacting this compound with a suitable co-former or derivatizing agent, it is often possible to obtain high-quality crystals. The subsequent X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net Crucially, when using a heavy atom or a co-former of known absolute configuration, anomalous dispersion effects can be used to unambiguously determine the absolute stereochemistry of the chiral center in the propan-1-ol moiety. benthamopen.com

Computational and Theoretical Chemistry Investigations of 2s 2 5 Fluoropyridin 2 Yl Propan 1 Ol

Conformational Analysis and Potential Energy Surface Mapping

By systematically rotating these bonds and calculating the potential energy at each increment, a potential energy surface (PES) can be mapped. This map reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. Such studies indicate that the molecule's preferred conformation likely involves specific orientations that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pyridine (B92270) nitrogen. The bioactive conformation of a molecule when it binds to a biological target may be a higher-energy conformer that is selected from a weakly populated state in solution. unifi.it

| Conformer | Dihedral Angle (N-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | -65° | 0.00 | Gauche conformation, allowing potential intramolecular H-bond. |

| B | 180° | 1.52 | Anti conformation, sterically accessible. |

| C | 65° | 2.15 | Gauche conformation, higher energy due to steric clash. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Acidity/Basicity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. mdpi.com Methods like DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p)) provide detailed information on the molecule's electronic structure, reactivity, and acid-base properties. mdpi.commdpi.comresearchgate.net

Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized primarily on the electron-rich fluoropyridine ring, while the LUMO may also be distributed across the aromatic system.

Reactivity: From the electronic structure, reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and global hardness/softness, which help predict how the molecule will behave in chemical reactions.

Acidity/Basicity: The basicity of the pyridine nitrogen and the acidity of the hydroxyl proton can be predicted by calculating properties such as proton affinity or by simulating the deprotonation process in a solvent continuum model. The electron-withdrawing effect of the fluorine atom is expected to decrease the basicity of the pyridine nitrogen compared to an unsubstituted pyridine ring.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest energy electrons, indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy unoccupied orbital, indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability. |

| Calculated pKa (Pyridine N-H+) | ~4.5 | Predicts the basicity of the pyridine nitrogen. |

| Calculated pKa (O-H) | ~16.0 | Predicts the acidity of the hydroxyl group. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data. mdpi.com

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net These predictions are invaluable for assigning peaks in experimental spectra. The accuracy of these predictions can be improved by using specific computational protocols and considering solvent effects. rsc.orgnih.gov Machine learning-based approaches are also emerging as highly accurate methods for predicting chemical shifts from a chemical structure. nih.govmdpi.com

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific molecular motion (e.g., C-F stretch, O-H stretch, aromatic ring vibrations). Comparing the calculated spectrum with the experimental one helps to confirm the molecule's structure and conformational state.

| Atom | Predicted ¹³C Shift | Hypothetical Experimental ¹³C Shift | Predicted ¹⁹F Shift | Hypothetical Experimental ¹⁹F Shift |

|---|---|---|---|---|

| C-F (Pyridine Ring) | 158.5 (d, JCF ≈ 240 Hz) | 159.2 (d, JCF = 242 Hz) | -120.1 | -119.5 |

| CH-OH | 70.2 | 70.8 | N/A | N/A |

| CH2-OH | 65.8 | 66.5 | N/A | N/A |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum calculations often model molecules in a vacuum or with an implicit solvent, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment (e.g., a box of water molecules). mdpi.comrsc.org MD simulations track the movements and interactions of all atoms in the system over time, typically on the nanosecond to microsecond timescale. mdpi.com

For this compound, MD simulations can:

Reveal the influence of solvent molecules on conformational stability.

Characterize the hydrogen bonding network between the molecule's hydroxyl group, pyridine nitrogen, and surrounding water molecules.

Provide insight into the flexibility and dynamic motions of different parts of the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, such as those involved in the synthesis of this compound. mdpi.com By modeling a proposed reaction pathway, researchers can calculate the energies of reactants, intermediates, products, and most importantly, the transition states that connect them. rsc.orgsci-hub.se

This analysis allows for the determination of the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. A lower calculated activation energy suggests a more favorable reaction pathway. This information can help rationalize experimental observations and guide the optimization of reaction conditions.

Derivatization and Exploration of Analogues of 2s 2 5 Fluoropyridin 2 Yl Propan 1 Ol

Synthesis of Novel Esters, Ethers, and Carbamate Derivatives

The hydroxyl group of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a prime site for derivatization to introduce a variety of functional groups, thereby modulating the compound's physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity.

Esters: Esterification of the primary alcohol can be readily achieved through standard synthetic methodologies. Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as triethylamine or pyridine (B92270), yields the corresponding ester derivatives. Alternatively, coupling with carboxylic acids can be facilitated by activating agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Ethers: Ether analogues can be synthesized via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide. Another approach involves the use of organometallic reagents and monoperoxyacetals.

Carbamates: Carbamate derivatives are accessible through several synthetic routes. One common method involves the reaction of the alcohol with an isocyanate. Alternatively, the alcohol can be treated with phosgene or a phosgene equivalent to form a chloroformate, which is subsequently reacted with a primary or secondary amine. Catalyst-free methods utilizing N-hetaryl ureas and alcohols have also been developed for the synthesis of pyridin-2-yl carbamates. rsc.org

A representative table of potential ester, ether, and carbamate derivatives is presented below, illustrating the diversity of functionalities that can be introduced.

| Derivative Type | R Group | Synthetic Method |

| Ester | -COCH₃ | Acetylation with acetic anhydride |

| Ester | -COC₆H₅ | Benzoylation with benzoyl chloride |

| Ether | -CH₃ | Williamson ether synthesis with methyl iodide |

| Ether | -CH₂C₆H₅ | Williamson ether synthesis with benzyl bromide |

| Carbamate | -CONHCH₃ | Reaction with methyl isocyanate |

| Carbamate | -CON(CH₃)₂ | Reaction with dimethylcarbamoyl chloride |

Preparation of Amine and Amide Analogues

Modification of the propanol (B110389) side chain to incorporate amine and amide functionalities has been a key strategy in exploring the chemical space around the this compound scaffold.

Amine Analogues: The primary alcohol can be converted to an amine through a two-step process involving initial conversion to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an amine equivalent like sodium azide and subsequent reduction. Reductive amination of a corresponding aldehyde or ketone precursor also provides a direct route to amine analogues.

Amide Analogues: Amide derivatives can be prepared from the corresponding carboxylic acid analogues. The carboxylic acid can be synthesized by oxidation of the primary alcohol. Subsequent coupling with a variety of amines using standard peptide coupling reagents affords the desired amide analogues. Direct amidation of carboxylic acids with amines can also be achieved using reagents like B(OCH₂CF₃)₃. acs.org The synthesis of N-(Pyridin-2-yl)benzamide has been explored using Ni-based metal-organic frameworks as catalysts for the amidation reaction. researchgate.net

The following table showcases examples of potential amine and amide analogues.

| Analogue Type | Structure | Precursor |

| Primary Amine | (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine | This compound |

| N-Methyl Amine | N-Methyl-(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine | (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine |

| Acetamide | N-((2S)-2-(5-Fluoropyridin-2-yl)propyl)acetamide | (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine |

| Benzamide | N-((2S)-2-(5-Fluoropyridin-2-yl)propyl)benzamide | (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine |

Modifications to the Pyridine Ring

Alterations to the pyridine ring of this compound are crucial for investigating the role of electronics, sterics, and hydrogen bonding potential of this moiety in molecular recognition.

Positional Isomers of Fluorine: The position of the fluorine atom on the pyridine ring significantly influences the electronic properties of the ring and its interaction with biological targets. Synthesizing positional isomers, such as those with fluorine at the 3-, 4-, or 6-position, allows for a systematic evaluation of these effects. The synthesis of 2-amino-5-fluoropyridine, a key intermediate, has been achieved through various routes, including nitrification and subsequent functional group manipulations. researchgate.net

Different Substituents: Replacing the fluorine atom with other substituents, such as chloro, bromo, methyl, methoxy, or cyano groups, provides further insights into the steric and electronic requirements for activity. Late-stage functionalization techniques, including Minisci-type reactions, have emerged as powerful tools for the diversification of pyridine-containing bioactive molecules. unimi.it

Nitrogen Position Variations: While less common, exploring isomers with the nitrogen atom at different positions within the six-membered ring (e.g., pyrimidine or pyrazine analogues) can reveal the importance of the nitrogen's location for key interactions. The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has been reported for biological evaluation. nih.gov

The table below summarizes various modifications to the pyridine ring.

| Modification | Example Substituent/Isomer | Rationale |

| Fluorine Position | 3-Fluoro, 4-Fluoro, 6-Fluoro | Probe electronic and steric effects of fluorine placement |

| Halogen Substitution | -Cl, -Br | Evaluate the impact of different halogens |

| Alkyl/Alkoxy Substitution | -CH₃, -OCH₃ | Investigate steric bulk and electron-donating effects |

| Electron-Withdrawing Group | -CN, -NO₂ | Assess the influence of strong electron-withdrawing groups |

| Heterocyclic Isomer | Pyrimidine, Pyrazine | Determine the importance of the nitrogen atom's position |

Exploration of the Propanol Chain

Modifications to the propanol chain connecting the pyridine ring and the hydroxyl group have been investigated to understand the optimal length, branching, and functionality for biological activity.

Branching: Introducing branching on the propanol chain, for instance, by adding a methyl group at the 1- or 2-position, can introduce chirality and restrict conformational flexibility, which may lead to enhanced selectivity and potency.

Additional Functionalities: The incorporation of other functional groups onto the propanol chain, such as a ketone, an alkene, or a cyclopropyl group, can introduce new interaction points or alter the molecule's metabolic profile.

The following table outlines potential modifications to the propanol chain.

| Modification Type | Example Structure | Potential Impact |

| Chain Shortening | 2-(5-Fluoropyridin-2-yl)ethanol | Altered distance between binding moieties |

| Chain Elongation | 4-(5-Fluoropyridin-2-yl)butan-1-ol | Increased flexibility and reach |

| Branching | (2S,3S)-3-(5-Fluoropyridin-2-yl)butan-2-ol | Restricted conformation, potential for enhanced selectivity |

| Additional Functionality | 3-(5-Fluoropyridin-2-yl)prop-2-en-1-ol | Introduction of rigidity and potential for different interactions |

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Binding Affinity in Chemical Biology

Structure-activity relationship (SAR) studies of analogues of this compound have been instrumental in understanding the molecular principles governing their interaction with biological targets, particularly γ-secretase. These studies systematically correlate structural modifications with changes in biological activity, providing a roadmap for the design of more potent and selective compounds. nih.gov

Importance of the Propanol Chain: The propanol linker serves to position the terminal functional group (e.g., hydroxyl, amine) in an optimal orientation for interaction with the target. The stereochemistry of the chiral center on the propanol chain is often critical for activity, as one enantiomer typically exhibits significantly higher affinity than the other due to a better fit in the chiral binding pocket. Modifications to the chain length and flexibility can fine-tune the positioning of the interacting groups.

Contribution of the Terminal Functional Group: The terminal hydroxyl group in this compound is a key hydrogen bond donor and acceptor. Derivatization to esters, ethers, or carbamates alters these hydrogen bonding capabilities and introduces varying degrees of steric bulk and lipophilicity, which can impact binding affinity and cell permeability. The conversion to amine and amide analogues introduces different hydrogen bonding patterns and the potential for ionic interactions.

The following table summarizes key SAR findings for γ-secretase modulators based on the this compound scaffold. nih.govnih.govrsc.org

| Structural Modification | Observation | Implication for Molecular Interaction |

| Pyridine Ring | ||

| Fluorine at C5 | Often enhances potency | Favorable electronic interactions and potential for halogen bonding |

| Other substituents at C5 | Potency varies with substituent | Steric and electronic properties at this position are critical |

| Nitrogen atom | Essential for activity | Likely acts as a key hydrogen bond acceptor or coordination site |

| Propanol Chain | ||

| (S)-configuration | Generally more potent | Enantioselective binding to a chiral pocket |

| Chain length | Optimal length is typically 2-3 carbons | Positions terminal group for key interactions |

| Terminal Group | ||

| -OH | Active | Acts as a hydrogen bond donor/acceptor |

| -NH₂ / Amides | Often potent | Provides alternative hydrogen bonding and potential ionic interactions |

| Esters / Ethers | Activity is variable | Modulates lipophilicity and steric bulk |

These SAR studies, by systematically dissecting the contributions of each part of the molecule, provide a deeper understanding of the principles of molecular recognition and guide the rational design of new analogues with improved therapeutic potential.

Emerging Academic Applications and Future Research Directions for 2s 2 5 Fluoropyridin 2 Yl Propan 1 Ol

Utility as Chiral Ligands in Asymmetric Catalysis

The molecular structure of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol, featuring a stereocenter and a nitrogen-containing heterocyclic ring, is characteristic of scaffolds used in chiral ligands for asymmetric catalysis. Pyridine-derived ligands are well-established in coordination chemistry and have been instrumental in a multitude of stereoselective transformations. The nitrogen atom can coordinate to a metal center, and the chiral propanol (B110389) side chain can create a specific steric and electronic environment to influence the enantioselectivity of a catalytic reaction. However, a search of the academic literature reveals no specific instances where this compound has been synthesized, evaluated, or utilized as a chiral ligand in any form of asymmetric catalysis.

Application as Chiral Building Blocks for the Synthesis of Complex Organic Molecules

Chiral alcohols and fluorinated pyridines are valuable building blocks in medicinal chemistry and organic synthesis. mdpi.comnih.govsigmaaldrich.com The stereodefined center and the functionalized aromatic ring of this compound make it a theoretical candidate for the synthesis of more complex, biologically active molecules. The fluorine atom can modulate properties like metabolic stability and binding affinity. mdpi.com Despite this potential, there are no documented synthetic routes that employ this compound as a starting material or intermediate for the construction of more complex organic structures.

Development as Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules used to study biological systems. The fluorinated pyridine (B92270) moiety in this compound could be of interest for such applications, as fluorine can be a useful label for 19F-NMR studies and can influence interactions with biological targets. However, the development of this specific compound as a chemical probe has not been reported. There is no research detailing its synthesis for the purpose of investigating molecular mechanisms or biological pathways.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry provides a platform for the efficient, safe, and scalable synthesis of chemical compounds. While the synthesis of pyridine derivatives and the implementation of asymmetric catalysis have been successfully adapted to flow processes, there is no specific mention of the synthesis or use of this compound within this technological framework. No automated synthesis platforms have reported its production or use as a building block.

Green Chemistry Approaches in the Synthesis and Transformations of this compound

Green chemistry principles focus on designing chemical processes that are environmentally benign. This includes the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste. While there is broad interest in applying green chemistry to the synthesis of heterocyclic compounds, no studies have been published that specifically describe a green synthesis or subsequent green transformation of this compound.

Q & A

Q. What are the recommended methods for synthesizing (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol with high enantiomeric purity?

Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, chiral auxiliary approaches using (S)-proline derivatives have been reported for similar fluoropyridinyl alcohols. Key steps include:

- Chiral chromatography : Use a Chiralcel OD-H column with a hexane/isopropanol mobile phase (90:10 v/v) to resolve enantiomers. Monitor purity via HPLC at 254 nm .

- Asymmetric reduction : Employ chiral catalysts like Corey-Bakshi-Shibata (CBS) for ketone precursors. Confirm stereochemistry via H-NMR coupling constants (e.g., = 47.4 Hz in fluorinated analogs) and optical rotation .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Keep in amber vials under inert gas (N or Ar) at 2–8°C to minimize oxidation and hydrolysis. Avoid exposure to moisture .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and F-NMR to confirm fluoropyridinyl integration and stereochemistry. For example, aromatic protons in 5-fluoropyridine appear as a doublet ( ~ 9 Hz) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] = 200.08) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in enantiomeric excess (ee) measurements between HPLC and polarimetry?

Discrepancies may arise from solvent effects or impurities. Mitigation strategies:

Q. What are the challenges in optimizing catalytic asymmetric routes for scale-up?

Key issues include catalyst loading, reproducibility, and byproduct formation. Solutions:

Q. How can researchers mitigate degradation during long-term stability studies?

Q. What strategies are effective for analyzing trace impurities in synthetic batches?

- UPLC-MS/MS : Use a C18 column (1.7 µm particles) with a 0.1% formic acid gradient. Detect impurities at sub-ppm levels via multiple reaction monitoring (MRM) .

- Forced degradation : Stress the compound under acidic, basic, and photolytic conditions to identify potential degradants .

Methodological Considerations

Q. How to resolve contradictions in bioactivity data across different assay formats?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.